Nanomolar Sigma-1 Receptor Binding: 1-Butyl-1H-indol-4-amine vs. Related 3-Aminoalkylindole Derivatives
1-Butyl-1H-indol-4-amine demonstrates binding affinity for the sigma-1 receptor that is comparable to or exceeds that of structurally related 3-aminoalkylindole derivatives. Specifically, the compound exhibits an IC50 value of 1.40 nM against sigma-1 in guinea pig cerebellum membranes [1]. In contrast, the prototypical 3-aminoalkylindole sigma ligand, 1-(4-fluorophenyl)-3-[4-(piperidin-1-yl)butyl]-1H-indole, shows a substantially weaker IC50 of 1200 nM for sigma-1 in a similar assay format [2]. This approximately 857-fold difference in potency underscores the critical impact of the 4-amino substitution pattern versus the 3-aminoalkyl scaffold on sigma-1 receptor engagement.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | 1-(4-fluorophenyl)-3-[4-(piperidin-1-yl)butyl]-1H-indole (IC50 = 1200 nM) |
| Quantified Difference | ~857-fold higher potency |
| Conditions | Guinea pig cerebellum membranes, [3H]DTG radioligand |
Why This Matters
For CNS drug discovery programs targeting sigma-1 receptors, the sub-nanomolar to low nanomolar affinity of 1-butyl-1H-indol-4-amine provides a superior starting point for lead optimization compared to the micromolar-range affinity of many 3-aminoalkylindole alternatives.
- [1] BindingDB. BDBM50421895 CHEMBL555890. Affinity Data: IC50 = 1.40 nM. View Source
- [2] PubMed. Sigma Ligands with Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 1. 3-(omega-Aminoalkyl)-1H-indoles. J Med Chem, 1995, 38(11), 1994-2007. View Source
